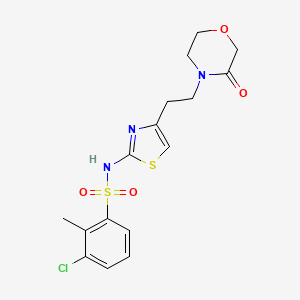

Cbz-B3A

货号 B606516

CAS 编号:

1884710-81-9

分子量: 706.882

InChI 键: JGEWUYSTHGIDHO-SANMLTNESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

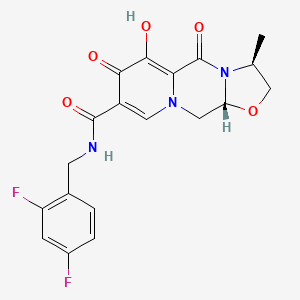

Cbz-B3A is a potent and selective inhibitor of mTORC1 signaling . It inhibits the phosphorylation of eIF4E binding protein 1 (4EBP1) and blocks 68% of translation . This compound binds to ubiquilins 1, 2, and 4, which prevents mTORC1 activation .

Synthesis Analysis

The synthesis of this compound involves the use of the Cbz protecting group . The Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . N-Cbz is orthogonal to numerous protecting groups as it’s stable to bases and acids .Molecular Structure Analysis

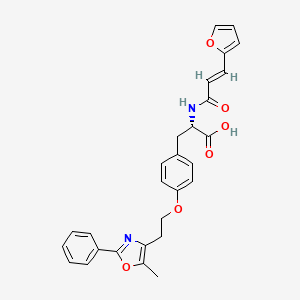

The molecular formula of this compound is C35H58N6O9 . Its molecular weight is 706.87 g/mol . The structure of this compound includes a benzyloxycarbonyl group (Cbz) which protects amines as carbamates .Chemical Reactions Analysis

This compound has a larger effect on the phosphorylation of 4EBP1 than p70 S6k compared to repamycin . It inhibits mTOR through Ubiquilins . This compound decreases the incorporation of [35 S]methionine/cysteine into protein in a dose-dependent manner .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature for the powder is -20°C .科学研究应用

- Cbz-B3A抑制eIF4E结合蛋白1(4EBP1)的磷酸化,并阻断了大部分翻译过程,与雷帕霉素的作用效果有所不同(Coffey et al., 2016)。

- 该化合物不直接结合mTORC1。相反,它结合到ubiquilins 1、2和4上。有人认为ubiquilin 2激活mTORC1,而ubiquilins 2和4的敲除减少了this compound对4EBP1磷酸化的影响(Coffey et al., 2016)。

- 在细胞效应方面,this compound减缓了某些人类白血病细胞系的生长,但并不具有细胞毒性。这突显了它在治疗mTORC1信号通路参与的疾病,如癌症、糖尿病和神经退行性疾病中的潜在治疗应用(Coffey et al., 2016)。

作用机制

属性

IUPAC Name |

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEWUYSTHGIDHO-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

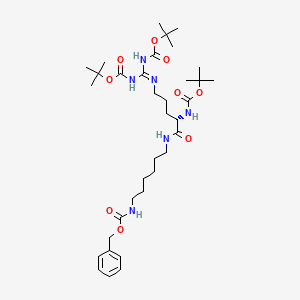

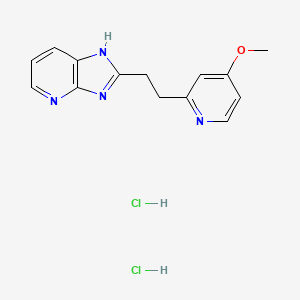

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)

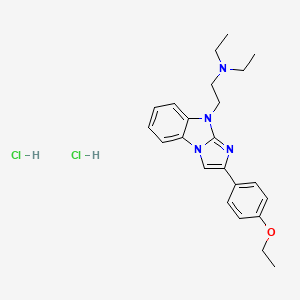

![6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide](/img/structure/B606448.png)